Arg-Val-Tyr
Description
Properties
CAS No. |
76509-57-4 |
|---|---|
Molecular Formula |
C20H32N6O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H32N6O5/c1-11(2)16(26-17(28)14(21)4-3-9-24-20(22)23)18(29)25-15(19(30)31)10-12-5-7-13(27)8-6-12/h5-8,11,14-16,27H,3-4,9-10,21H2,1-2H3,(H,25,29)(H,26,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChI Key |
WHLDJYNHXOMGMU-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
General Framework of Fmoc-Based Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the most widely used method for preparing short peptides like Arg-Val-Tyr. This approach involves sequential coupling of amino acids to a resin-bound growing peptide chain, followed by final cleavage and deprotection.
The synthesis begins with the attachment of the C-terminal tyrosine residue to a Wang resin via its carboxyl group. The Fmoc group protects the α-amino group of tyrosine, while the phenolic hydroxyl group is protected with a tert-butyl (tBu) group. Activation of the carboxyl group for resin attachment is typically achieved using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIEA). After resin loading, the Fmoc group is removed using piperidine, exposing the α-amino group for subsequent coupling with valine.
Cleavage and Global Deprotection
Following chain assembly, the peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups (tBu on tyrosine, Pbf/Boc on arginine). The crude product is precipitated in cold diethyl ether and purified via reversed-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Representative Yields for Solid-Phase Synthesis of Tripeptides
| Peptide Sequence | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ser-Ser-Ser-Tyr(P)-Tyr(P) | 79 | >95 | |
| ARM (Arg-Ala-Met) | 77 | 92 | |
| AGR (Ala-Gly-Arg) | 79 | 89 |
Solution-Phase Fragment Condensation
Fragment Preparation and Activation
Solution-phase synthesis of this compound employs a fragment condensation strategy to mitigate challenges associated with racemization and solubility. This method involves synthesizing two fragments—Arg-Val and Tyr—separately, followed by their coupling.
The tyrosine fragment (H-Tyr-OH) is prepared by protecting its α-amino group with a Boc group and activating the carboxyl group as a pentafluorophenyl ester. The Arg-Val dipeptide is synthesized by coupling Boc-Arg(Pbf)-OH with H-Val-OtBu using dicyclohexylcarbodiimide (DCC) and HOBt, followed by selective removal of the Boc group.
Coupling and Deprotection
The activated tyrosine ester is reacted with the deprotected Arg-Val dipeptide in dimethylformamide (DMF) or dichloromethane (DCM). After coupling, the tBu and Pbf groups are removed using TFA, yielding the free tripeptide. This approach avoids the resin-handling steps of SPPS but requires intermediate purifications after each fragment synthesis.
Table 2: Comparative Efficiency of Solution-Phase vs. Solid-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Average Yield (%) | 75–85 | 60–70 |
| Purification Complexity | Low | High |
| Scalability | Moderate | High |
Optimization Strategies and Challenges
Minimizing Racemization
Racemization during activation or coupling is a critical concern, particularly for valine and tyrosine residues. The use of HOBt or Oxyma Pure as additives suppresses racemization by stabilizing the activated intermediate. In solution-phase synthesis, low temperatures (0–4°C) during activation further reduce this risk.
Protecting Group Compatibility
The guanidino group of arginine necessitates robust protection to prevent side reactions. While the Pbf group offers excellent stability during Fmoc deprotection, it requires prolonged TFA treatment for removal, which may degrade acid-sensitive peptides. The Boc group, though less stable, provides a milder alternative for solution-phase approaches.
Analytical and Purification Techniques
Chromatographic Separation
Supercritical fluid chromatography (SFC) has emerged as a powerful tool for separating peptides like this compound from byproducts. Using a gradient elution with CO2 and methanol, SFC achieves baseline separation of di- and tripeptides with retention time reproducibility (RSD < 0.2%).
Mass Spectrometry Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of this compound (theoretical m/z for [M+H]+: 425.2). Collision-induced dissociation (CID) fragments, such as the y1 ion (m/z 163.1 for Tyr) and b2 ion (m/z 245.2 for Arg-Val), validate the sequence.
Chemical Reactions Analysis
Types of Reactions
Arg-Val-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Arg-Val-Tyr has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Arg-Val-Tyr involves its interaction with specific molecular targets and pathways. For example, it can bind to receptors on cell surfaces, triggering signaling cascades that regulate cellular functions. The arginine residue is known for its role in nitric oxide production, while tyrosine can be phosphorylated, influencing signal transduction pathways.
Comparison with Similar Compounds
Linear Peptides
- Thymopentin (TP-5; Arg-Lys-Asp-Val-Tyr): A pentapeptide derived from thymopoietin II, TP-5 modulates immune function by enhancing macrophage phagocytosis and B-cell antibody production. Unlike RVY, TP-5 lacks direct ACE inhibitory activity but accelerates nicotinic acetylcholine receptor (nAChR) desensitization, which may influence neuromuscular signaling . Molecular Weight: 679.75 Da Key Applications: Immunotherapy, autoimmune disorders.
Val-Tyr (VY) :
A dipeptide with C-terminal Tyr, VY exhibits ACE inhibition but with lower potency compared to RVY due to its shorter chain length .- Molecular Weight : 294.33 Da
- Key Applications : Antihypertensive functional foods.
Cyclic Peptides
- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP): A cyclic hexapeptide analog of TP-5, cTP demonstrates enhanced stability and bioactivity. Its ring structure confers resistance to proteolytic degradation and improves immunomodulatory effects, including 2-fold higher macrophage activation compared to linear TP-5 . Molecular Weight: 764.4 Da Key Applications: Stable peptide therapeutics for immune disorders.
Modified Peptides
- Decanoyl-Arg-Val-Lys-Arg-chloromethyl ketone (dec-RVKR-cmk): A synthetic tetra-peptide modified with a decanoyl group and chloromethyl ketone. It acts as a furin protease inhibitor, blocking flavivirus replication (e.g., Zika, Dengue) by preventing viral polyprotein processing .
Bioactivity Comparison
Mechanistic Insights
- ACE Inhibition : RVY and VY bind to ACE’s active site via interactions between their Tyr residue and the enzyme’s zinc ion, a mechanism shared by other Tyr-terminated peptides (e.g., Ile-Tyr, Met-Tyr) .
- Stability Enhancements : Cyclization (e.g., cTP) or chemical modifications (e.g., dec-RVKR-cmk) significantly improve resistance to enzymatic degradation, extending half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
